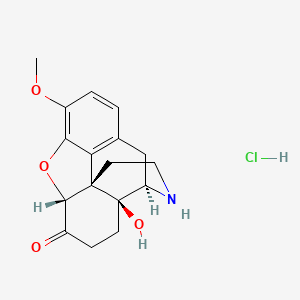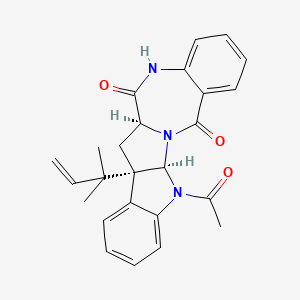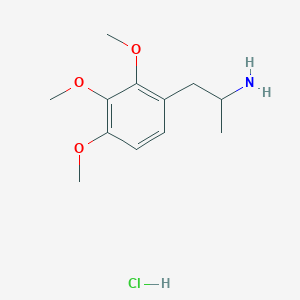![molecular formula C18H17N3O2 B3026283 (3aS)-1-(3-aminophenyl)-1,2,3,3a-tetrahydro-3a-hydroxy-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one CAS No. 2097141-18-7](/img/structure/B3026283.png)
(3aS)-1-(3-aminophenyl)-1,2,3,3a-tetrahydro-3a-hydroxy-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one
Vue d'ensemble
Description
The compound belongs to the class of quinolines, which are bicyclic compounds containing a benzene ring fused to a pyridine ring . Quinolines have a wide range of applications in medicinal and synthetic organic chemistry, as well as in the field of industrial chemistry .
Synthesis Analysis
Quinolines can be synthesized through various methods. For instance, a [4 + 2] annulation involving cascade Knoevenagel, aza-Wittig and dehydrofluorination reactions has been developed for the synthesis of substituted quinolines . Another approach involves the use of microwave-assisted synthesis under solvent-free conditions .Molecular Structure Analysis
The molecular structure of quinolines is characterized by a fused ring system consisting of a benzene ring and a pyridine ring . The specific structure of the compound you mentioned would require further analysis.Chemical Reactions Analysis
Quinolines can undergo a variety of chemical reactions. For example, they can participate in cascade Knoevenagel and aza-Wittig reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of quinolines can vary widely depending on their specific structure and functional groups. Generally, they are aromatic compounds and can participate in reactions typical of aromatic compounds .Applications De Recherche Scientifique
Synthetic Pathways and Derivatives
A notable application of compounds structurally related to the one is found in the synthesis of pyrimido[4,5-b]quinolines and its thio analogues. These compounds are synthesized starting from 1,3-diaryl barbituric acid with anthranilic acid, showcasing a method to create biologically potent derivatives with significant therapeutic importance. This synthesis method offers a novel and convenient one-step route to various l,3-diaryl-5hydroxy-2,4-dioxo pyrimido[4,5-b]quinolines, indicating the compound's role in facilitating the production of therapeutically relevant molecules (R. Nandha Kumar et al., 2001).
Role in Corrosion Inhibition
Quinoline derivatives, closely related to the compound , have been extensively studied for their anticorrosive properties. These derivatives effectively inhibit metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms. This application is vital in extending the lifespan of metal components in various industrial applications, underlining the importance of such compounds in corrosion science (C. Verma et al., 2020).
Insights into Quinoxaline Chemistry
Quinoxaline derivatives, a class of compounds with a structural framework similar to the compound , are highlighted for their antitumor properties and role as catalyst ligands. The versatility of quinoxaline chemistry, including its use as dyes, pharmaceuticals, and antibiotics, underscores the broad potential of exploring structural analogues of the target compound for various scientific and medicinal applications (Aastha Pareek and Dharma Kishor, 2015).
Optoelectronic Material Development
Functionalized quinazolines and pyrimidines, compounds with core structures related to the compound , have seen notable application in the development of optoelectronic materials. These materials are essential for advancements in electronic devices, luminescent elements, and photoelectric conversion elements, demonstrating the compound's potential utility in creating novel materials for technological applications (G. Lipunova et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(3aS)-1-(3-aminophenyl)-3a-hydroxy-6-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-11-5-6-15-14(9-11)16(22)18(23)7-8-21(17(18)20-15)13-4-2-3-12(19)10-13/h2-6,9-10,23H,7-8,19H2,1H3/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBDMJMBRYIBAY-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC(=C4)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C3[C@](C2=O)(CCN3C4=CC=CC(=C4)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS)-1-(3-aminophenyl)-1,2,3,3a-tetrahydro-3a-hydroxy-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride](/img/structure/B3026200.png)


![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026207.png)
![5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxotetradecyl)oxy]-1-[[(1-oxotetradecyl)oxy]methyl]ethyl ester](/img/structure/B3026209.png)
![[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] octadecanoate](/img/structure/B3026210.png)
![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester](/img/structure/B3026211.png)
![Octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3026212.png)
![(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026213.png)

![Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026219.png)
![trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide](/img/structure/B3026220.png)
![(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B3026221.png)
![9Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester](/img/structure/B3026222.png)